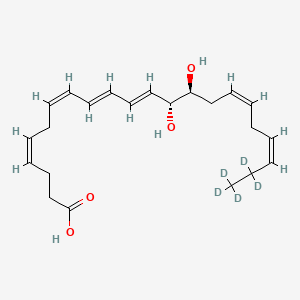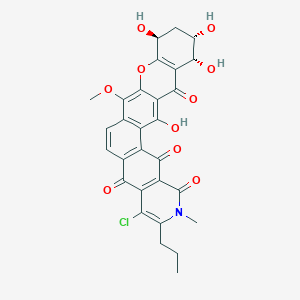
Docosapentaenoic Acid (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Docosapentaenoic Acid (sodium salt) is a polyunsaturated fatty acid (PUFA) with 22 carbon atoms and 5 double bonds. It is primarily found in two isomeric forms: all-cis-4,7,10,13,16-docosapentaenoic acid (osbond acid) and all-cis-7,10,13,16,19-docosapentaenoic acid (clupanodonic acid). These isomers are commonly referred to as n-6 DPA and n-3 DPA, respectively . Docosapentaenoic Acid (sodium salt) is an important compound in the field of biochemistry and nutrition due to its role in various physiological processes and potential health benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Docosapentaenoic Acid (sodium salt) typically involves the elongation and desaturation of shorter-chain fatty acids. For example, n-6 DPA (osbond acid) is synthesized from arachidonic acid through elongation to docosatetraenoic acid, followed by desaturation . Similarly, n-3 DPA (clupanodonic acid) is synthesized from eicosapentaenoic acid through elongation and desaturation .
Industrial Production Methods
Industrial production of Docosapentaenoic Acid (sodium salt) often involves the use of microbial fermentation. Certain microorganisms, such as Schizochytrium species, are capable of producing high levels of polyunsaturated fatty acids, including Docosapentaenoic Acid . The fermentation process is optimized by controlling factors such as pH, temperature, and nutrient availability to maximize yield .
化学反応の分析
Types of Reactions
Docosapentaenoic Acid (sodium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple double bonds in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Substitution: Halogenation reactions can occur at the double bonds, where halogens such as chlorine or bromine are added to the molecule.
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of Docosapentaenoic Acid (sodium salt) .
科学的研究の応用
Docosapentaenoic Acid (sodium salt) has a wide range of scientific research applications:
作用機序
Docosapentaenoic Acid (sodium salt) exerts its effects through several molecular targets and pathways:
Anti-inflammatory Effects: It is metabolized into specialized pro-resolving mediators, such as resolvins, protectins, and maresins, which have potent anti-inflammatory properties.
Lipid Metabolism: It influences lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and oxidation.
Cell Signaling: It affects cell signaling pathways by incorporating into cell membranes and altering membrane fluidity and receptor function.
類似化合物との比較
Docosapentaenoic Acid (sodium salt) is similar to other long-chain polyunsaturated fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). it has unique properties that distinguish it from these compounds:
Eicosapentaenoic Acid (EPA): EPA has 20 carbon atoms and 5 double bonds.
Docosahexaenoic Acid (DHA): DHA has 22 carbon atoms and 6 double bonds.
Arachidonic Acid (AA): AA has 20 carbon atoms and 4 double bonds.
Docosapentaenoic Acid (sodium salt) is unique in its ability to be converted into both n-3 and n-6 specialized pro-resolving mediators, providing a broader range of biological activities compared to EPA and DHA .
特性
分子式 |
C22H33NaO2 |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
sodium;(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate |
InChI |
InChI=1S/C22H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24);/q;+1/p-1/b4-3-,7-6-,10-9-,13-12-,16-15-; |
InChIキー |
UYPDYOYICMRNMO-RSDXMDNYSA-M |
異性体SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)[O-].[Na+] |
正規SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775681.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B10775686.png)
![[(1S,2R,3R,4S,5R,6S,8R,9R,10R,13S,16S,17R,18S)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B10775691.png)

![methyl (4aS,8aS)-3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775705.png)
![Sodium;13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B10775709.png)
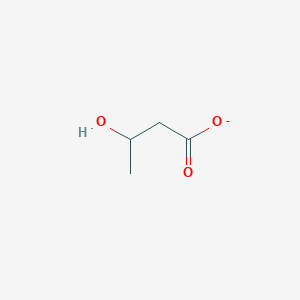
![[1,3-Dioxo-7-[(4-phenoxyphenyl)methyl]-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate](/img/structure/B10775717.png)
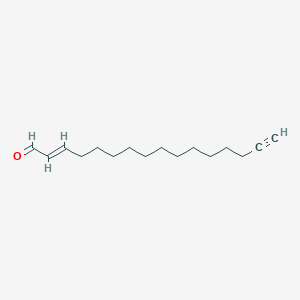
![[(1S,2R,4R,5S,6S,8R,9S,13S,16S,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B10775741.png)
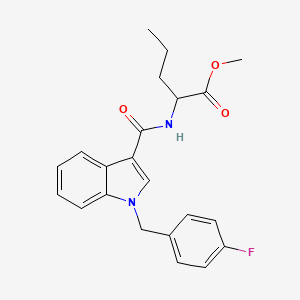
![benzyl N-[1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775747.png)
